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Compound of Interest

Compound Name: 2-(Methylthio)benzo[d]thiazol-6-ol

CAS No.: 74537-49-8

Cat. No.: B1461951

Get Quote

Editor's Note: This guide addresses the synthesis of a critical intermediate in the production of

Gefitinib, an important therapeutic agent. The initial query referenced CAS number 74537-49-8.

However, our comprehensive literature review revealed that the substantial body of published

synthesis research pertains to 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one,

which is assigned CAS number 199327-61-2.[1][2][3] The compound 2-
(methylthio)benzo[d]thiazol-6-ol is associated with CAS 74537-49-8, for which detailed

public-domain synthesis pathways are not readily available.[4] Given the user's request for an

in-depth technical guide suitable for drug development professionals, this document will focus

on the well-documented and industrially relevant synthesis of the Gefitinib intermediate, CAS

199327-61-2.

Introduction
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a

cornerstone in the targeted therapy of non-small cell lung cancer.[1][5] The efficacy and

commercial success of such a complex pharmaceutical agent are intrinsically linked to the

efficiency and robustness of its manufacturing process. A pivotal component in the synthesis of

Gefitinib is the intermediate 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.[1][2]
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This guide provides a detailed examination of the primary synthetic pathways to this key

intermediate, offering insights into the strategic considerations and procedural nuances that

underpin its production.

Retrosynthetic Analysis and Strategic
Considerations
The molecular architecture of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one

presents several key challenges and strategic decision points for the synthetic chemist. The

core of the molecule is a quinazolinone ring, which is further functionalized with a methoxy

group and a morpholinopropoxy side chain. The primary retrosynthetic disconnection logically

occurs at the ether linkage of the morpholinopropoxy side chain, leading to a 6-hydroxy-7-

methoxyquinazolin-4(3H)-one precursor and a suitable morpholinopropyl electrophile.

A secondary, more fundamental disconnection involves the formation of the quinazolinone ring

itself. This typically involves the cyclization of an appropriately substituted anthranilamide

derivative. The choice of starting materials and the sequence of bond-forming events define the

major synthetic routes, each with its own advantages and drawbacks in terms of yield, purity,

cost, and scalability.

Synthetic Pathways
Two principal synthetic routes to 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one

have been extensively documented in the patent and academic literature. These can be

broadly categorized as:

Route A: Late-Stage Side Chain Introduction: This approach focuses on constructing the 6-

hydroxy-7-methoxyquinazolin-4(3H)-one core first, followed by the etherification with the

morpholinopropoxy side chain.

Route B: Early-Stage Side Chain Introduction: In this strategy, the morpholinopropoxy side

chain is introduced onto a simpler aromatic precursor before the formation of the

quinazolinone ring.

Route A: Late-Stage Side Chain Introduction
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This is a widely adopted and logical approach that builds the complexity of the molecule in a

stepwise fashion. A common starting material for this route is isovanillin.[6][7]

Workflow Diagram for Route A:

Isovanillin NitrationHNO₃ CyanationNaCN 5-Hydroxy-4-methoxy-
2-nitrobenzonitrile Reduction & Cyclization 6-Hydroxy-7-methoxy-

(3H)-quinazolin-4-one Side Chain Alkylation 7-Methoxy-6-(3-morpholin-4-ylpropoxy)
quinazolin-4(3H)-one

Reduction (e.g., Na₂S₂O₄),
then Formic Acid

N-(3-chloropropyl)morpholine,
Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: Synthetic workflow for Route A, starting from isovanillin.

Experimental Protocol for Key Steps in Route A:

Step 1: Cyanation and Nitration of Isovanillin to 5-hydroxy-4-methoxy-2-nitrobenzonitrile.[6]

Isovanillin is first subjected to cyanation to introduce the nitrile group.

The resulting intermediate is then nitrated, typically using a mixture of nitric acid and

sulfuric acid, to introduce the nitro group ortho to the hydroxyl group. Careful temperature

control is crucial during this step to prevent side reactions.

Step 2: One-Pot Reduction and Cyclization to 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one.

[6]

The nitrobenzonitrile derivative is dissolved in a suitable solvent.

A reducing agent, such as sodium dithionite, is added to reduce the nitro group to an

amine.

The in-situ generated amino-nitrile then undergoes cyclization in the presence of a

formylating agent like formic acid to form the quinazolinone ring. This one-pot approach

offers significant advantages in terms of process efficiency.

Step 3: Alkylation with N-(3-chloropropyl)morpholine.[6][8]
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The 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one is dissolved in a polar aprotic solvent

such as DMF.

A base, typically an inorganic carbonate like potassium carbonate or sodium carbonate, is

added to deprotonate the phenolic hydroxyl group.

N-(3-chloropropyl)morpholine is then added, and the reaction mixture is heated to facilitate

the nucleophilic substitution, forming the desired ether linkage.

The final product is isolated by precipitation upon addition of water, followed by filtration

and recrystallization to achieve high purity.

Quantitative Data for Route A:

Step
Starting
Material

Key Reagents Solvent Typical Yield

1 & 2 Isovanillin

NaCN,

HNO₃/H₂SO₄,

Na₂S₂O₄,

HCOOH

Various Not specified

3

6-hydroxy-7-

methoxy-(3H)-

quinazoline-4-

one

N-(3-

chloropropyl)mor

pholine, Na₂CO₃

DMF 83%[6]

3 (alternative)

6-hydroxy-7-

methoxy-(3H)-

quinazoline-4-

one

N-(3-

chloropropyl)mor

pholine,

Triethylamine

Dichloromethane 88%[6]

Route B: Early-Stage Side Chain Introduction
This alternative strategy attaches the morpholinopropoxy side chain to a simpler aromatic

precursor before the construction of the quinazolinone ring. This can offer advantages in terms

of solubility and avoiding potential side reactions with the more complex quinazolinone core.
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Workflow Diagram for Route B:

3-Hydroxy-4-
methoxybenzonitrile Alkylation

N-(3-chloropropyl)morpholine,
K₂CO₃ 4-Methoxy-5-(3-morpholinopropoxy)

benzonitrile Nitration 4-Methoxy-5-(3-morpholinopropoxy)
-2-nitrobenzonitrile Reduction 2-Amino-4-methoxy-5-

(3-morpholinopropoxy)benzonitrile Cyclization 7-Methoxy-6-(3-morpholin-4-ylpropoxy)
quinazolin-4(3H)-one

HNO₃ e.g., Catalytic Hydrogenation Formic Acid or derivative

Click to download full resolution via product page

Caption: Synthetic workflow for Route B, starting from 3-hydroxy-4-methoxybenzonitrile.

Experimental Protocol for Key Steps in Route B:

Step 1: Alkylation of 3-hydroxy-4-methoxybenzonitrile.[9]

3-hydroxy-4-methoxybenzonitrile is dissolved in DMF.

Potassium carbonate is added as the base.

A solution of N-(3-chloropropyl)morpholine is added, and the mixture is heated to form 4-

methoxy-5-(3-morpholinopropoxy)benzonitrile.

Step 2: Nitration of the Benzonitrile Derivative.[9]

The product from the previous step is carefully nitrated to introduce a nitro group at the 2-

position, yielding 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Step 3: Reduction of the Nitro Group.[9]

The nitro group is reduced to an amine. Catalytic hydrogenation is a common method for

this transformation, offering high yields and clean reaction profiles.

Step 4: Cyclization to Form the Quinazolinone Ring.[9]

The resulting 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is cyclized using

formic acid or a reactive derivative thereof to construct the final quinazolinone ring system.

Causality and Experimental Choices
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The choice between Route A and Route B often depends on factors such as the availability of

starting materials, desired purity profile of the final intermediate, and the overall process

economics.

Solvent Selection: The use of polar aprotic solvents like DMF in the alkylation steps is critical

as they effectively solvate the cationic species and facilitate the SN2 reaction.[8]

Dichloromethane can also be used, particularly with an organic base like triethylamine.[6]

Base Selection: Inorganic bases like potassium and sodium carbonate are cost-effective and

easily removed during workup.[6][8] Triethylamine is an organic base that can be

advantageous in certain solvent systems.[6] The choice of base can influence reaction

kinetics and impurity profiles.

One-Pot vs. Stepwise Synthesis: The one-pot reduction and cyclization in Route A is a prime

example of process intensification.[6] It reduces the number of unit operations, minimizes

waste, and can lead to higher overall throughput. However, it may require more stringent

process control to manage competing side reactions.

Conclusion
The synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is a well-

established process with multiple viable routes. The late-stage side chain introduction (Route

A) starting from isovanillin is a commonly employed strategy that offers a convergent and

efficient pathway. The early-stage introduction of the side chain (Route B) provides an

alternative with its own set of advantages. A thorough understanding of the underlying chemical

principles, careful optimization of reaction conditions, and strategic selection of reagents are

paramount to achieving a high-yielding and robust manufacturing process for this key

intermediate, ultimately ensuring the consistent and cost-effective supply of the life-saving

drug, Gefitinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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